molecular formula C10H20O2 B13415735 (1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol CAS No. 19908-51-1

(1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol

Cat. No.: B13415735
CAS No.: 19908-51-1
M. Wt: 172.26 g/mol
InChI Key: SHBHXOXBWWDHLT-SCZZXKLOSA-N
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Description

(1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol is a chiral compound with two stereocenters It is a derivative of cyclopentane, featuring two hydroxyl groups and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method is favored for its high stereoselectivity and optical purity.

Industrial Production Methods

For large-scale industrial production, the preparation method focuses on cost-effectiveness and scalability. The raw materials used are widely available and inexpensive, and the reaction conditions are mild, making the process suitable for large-scale production . The method involves simple operations and has high atom economy, reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which (1R,3S)-1,2,2-Trimethyl-1,3-cyclopentanedimethanol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

19908-51-1

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

[(1S,3R)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol

InChI

InChI=1S/C10H20O2/c1-9(2)8(6-11)4-5-10(9,3)7-12/h8,11-12H,4-7H2,1-3H3/t8-,10+/m1/s1

InChI Key

SHBHXOXBWWDHLT-SCZZXKLOSA-N

Isomeric SMILES

C[C@]1(CC[C@@H](C1(C)C)CO)CO

Canonical SMILES

CC1(C(CCC1(C)CO)CO)C

Origin of Product

United States

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